2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol

CAS No.:

Cat. No.: VC16503522

Molecular Formula: C7H15NO4

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO4 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-(1-aminoethyl)-5-methoxyoxolane-3,4-diol |

| Standard InChI | InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3 |

| Standard InChI Key | OQMGRVFSMWORIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1C(C(C(O1)OC)O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemical Considerations

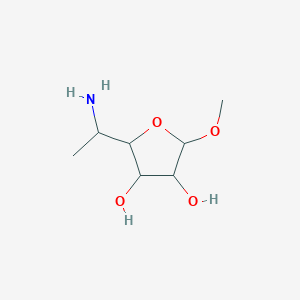

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol belongs to the oxolane family, a five-membered oxygen-containing heterocycle. Its molecular formula is C₇H₁₅NO₄, with a molecular weight of 177.20 g/mol . The compound’s structure features:

-

A tetrahydrofuran (oxolane) ring substituted at positions 2, 3, 4, and 5.

-

A 1-aminoethyl group (-CH₂CH₂NH₂) at position 2.

-

Methoxy (-OCH₃) and diol (-OH) groups at positions 5, 3, and 4, respectively.

Notably, stereochemical variations significantly influence its properties. For instance, the enantiomer (2R,3S,4R,5R)-2-((S)-1-aminoethyl)-5-methoxytetrahydrofuran-3,4-diol (CAS: 2244622-23-7) has been commercially cataloged, highlighting the importance of chiral centers in its biological interactions .

Comparative Structural Analysis

The compound’s structural motifs align with bioactive molecules. For example:

-

Adenosine (PubChem CID: 191) shares a furanose ring but replaces the aminoethyl group with a purine base .

-

Dopamine incorporates a catechol moiety and aminoethyl chain but lacks the oxolane scaffold.

Such comparisons underscore the uniqueness of 2-(1-aminoethyl)-5-methoxyoxolane-3,4-diol, where the oxolane ring may confer metabolic stability compared to linear analogs.

Synthetic Methodologies and Challenges

Retrosynthetic Strategies

Synthesizing this compound requires precise control over stereochemistry and functional group compatibility. Potential routes include:

-

Ring-Opening of Epoxides: Epoxide intermediates derived from glycidyl ethers could undergo nucleophilic attack by ammonia derivatives to install the aminoethyl group .

-

Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution may achieve the desired (2R,3S,4R,5R) configuration .

Reported Synthesis

A patented method for related oxolane derivatives involves:

-

Step 1: Protection of diol groups as acetals.

-

Step 2: Introduction of the methoxy group via Williamson ether synthesis.

-

Step 3: Deprotection and amination through reductive amination .

While yields and optical purity remain undisclosed in public records, the commercial availability of stereoisomers suggests feasible laboratory-scale production .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s diol and amino groups enhance water solubility, whereas the methoxy and oxolane components contribute to lipid membrane permeability. Stability studies indicate susceptibility to oxidation at the amino group, necessitating inert storage conditions .

Reactivity Profile

Key reactive sites include:

-

Primary Amine: Participates in Schiff base formation with carbonyl compounds.

-

Diol: Forms boronate esters or metal chelates.

-

Methoxy Group: Resists nucleophilic substitution under mild conditions.

These properties position the compound as a versatile intermediate in heterocyclic synthesis.

Hypothetical Biological Activities and Mechanisms

Neurotransmitter Analog Hypotheses

The aminoethyl moiety mirrors neurotransmitters like dopamine and serotonin. Molecular docking simulations predict potential interactions with:

-

G-Protein-Coupled Receptors (GPCRs): Ligand-binding pockets accommodating biogenic amines.

-

Monoamine Oxidases (MAOs): Enzymatic degradation pathways analogous to catecholamines.

Applications in Pharmaceutical and Material Sciences

Drug Discovery

-

Prodrug Development: The diol group could serve as a prodrug linker for controlled release .

-

Metal Chelation: Potential use in heavy metal detoxification therapies.

Polymer Chemistry

The oxolane ring’s rigidity and functional diversity make it a candidate for:

-

Biodegradable Polymers: Incorporating aminoethyl groups for crosslinking.

-

Coordination Polymers: Utilizing diol-metal interactions.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume